4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group, an ethoxybenzo[d]thiazolyl moiety, and a pyridinylmethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxybenzo[d]thiazolyl Moiety: This can be achieved through a nucleophilic substitution reaction, where the benzamide is reacted with 4-ethoxybenzo[d]thiazol-2-yl chloride.
Addition of the Pyridinylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide may be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It can also be used in the development of biochemical assays.
Medicine
Medically, this compound has potential as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzamide and thiazole moieties.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzamide and thiazole rings may also contribute to binding affinity and specificity, interacting with hydrophobic pockets or aromatic residues within the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-(N,N-dimethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Contains a chloro group instead of an ethoxy group.
4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Features a methyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in drug development and material science.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-20-6-5-7-21-22(20)26-24(33-21)28(16-17-12-14-25-15-13-17)23(29)18-8-10-19(11-9-18)34(30,31)27(2)3/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYOWLJBTXQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.